N-(2,5-dimethylphenyl)-4-[2-(1,3-diphenylprop-2-enylidene)hydrazino]-4-oxobutanamide N-(2,5-dimethylphenyl)-4-[2-(1,3-diphenylprop-2-enylidene)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019661
InChI: InChI=1S/C27H27N3O2/c1-20-13-14-21(2)25(19-20)28-26(31)17-18-27(32)30-29-24(23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-16,19H,17-18H2,1-2H3,(H,28,31)(H,30,32)/b16-15+,29-24-
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN=C(C=CC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C27H27N3O2
Molecular Weight: 425.5 g/mol

N-(2,5-dimethylphenyl)-4-[2-(1,3-diphenylprop-2-enylidene)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1019661

Molecular Formula: C27H27N3O2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-[2-(1,3-diphenylprop-2-enylidene)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C27H27N3O2
Molecular Weight 425.5 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-N//'-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]butanediamide
Standard InChI InChI=1S/C27H27N3O2/c1-20-13-14-21(2)25(19-20)28-26(31)17-18-27(32)30-29-24(23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-16,19H,17-18H2,1-2H3,(H,28,31)(H,30,32)/b16-15+,29-24-
Standard InChI Key TVBFPSUNKPNYMJ-SOJWVNGDSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N/N=C(/C=C/C2=CC=CC=C2)\C3=CC=CC=C3
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN=C(C=CC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN=C(C=CC2=CC=CC=C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator